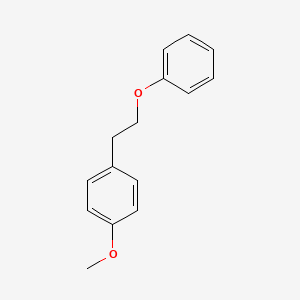
1-Methoxy-4-(2-phenoxyethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-(2-phenoxyethyl)benzene is an organic compound with the molecular formula C15H16O2 It is a derivative of benzene, featuring a methoxy group and a phenoxyethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(2-phenoxyethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-4-bromobenzene with 2-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-4-(2-phenoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed:
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols
Substitution: Nitro, sulfonic, and halogenated derivatives
Applications De Recherche Scientifique
1-Methoxy-4-(2-phenoxyethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-(2-phenoxyethyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The compound’s methoxy and phenoxyethyl groups can influence its binding affinity and specificity, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
- 1-Methoxy-4-(2-phenylethenyl)benzene
- 1-Methoxy-4-(2-phenylethyl)benzene
- 1-Methoxy-4-phenoxybenzene
Comparison: 1-Methoxy-4-(2-phenoxyethyl)benzene is unique due to the presence of both methoxy and phenoxyethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. For example, the phenoxyethyl group can enhance its lipophilicity and membrane permeability, making it more effective in certain applications.
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
1-methoxy-4-(2-phenoxyethyl)benzene |
InChI |
InChI=1S/C15H16O2/c1-16-14-9-7-13(8-10-14)11-12-17-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
Clé InChI |
CUYWBIMQKQFQKW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13083881.png)


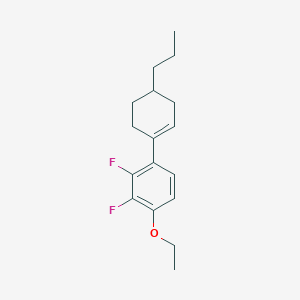
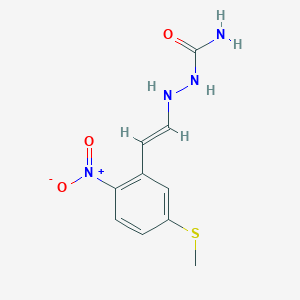

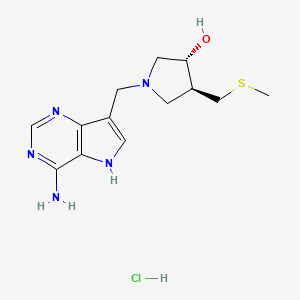
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083922.png)

![3-[(5-Methylthiophen-3-yl)methoxy]azetidine](/img/structure/B13083937.png)

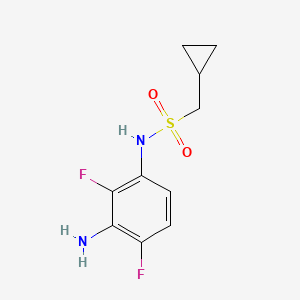

![2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid](/img/structure/B13083969.png)
